molecular formula C16H20O3 B8260895 (1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B8260895
M. Wt: 260.33 g/mol
InChI Key: JHRSKEGQMKSWEL-OCCSQVGLSA-N
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Description

The compound (1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 735275-06-6) is a cyclohexanecarboxylic acid derivative with a stereospecific substitution pattern. Its molecular formula is C₁₆H₂₀O₃ (MW: 260.33 g/mol), featuring a cyclohexane ring with:

  • A carboxylic acid group at position 1.
  • A 2-(3-methylphenyl)-2-oxoethyl substituent at position 3.

Properties

IUPAC Name

(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-4-2-6-13(8-11)15(17)10-12-5-3-7-14(9-12)16(18)19/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3,(H,18,19)/t12-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRSKEGQMKSWEL-OCCSQVGLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)C[C@@H]2CCC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001151535
Record name rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-06-6
Record name rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735275-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cycloaddition with Chiral Auxiliaries

The Diels-Alder reaction between a diene and a dienophile offers a stereocontrolled route to six-membered rings. Using a chiral dienophile or catalyst, the cyclohexane ring can be formed with the desired stereochemistry. For example, a furan-derived diene reacting with a 3-methylphenyl-substituted acryloyl chloride under Lewis acid catalysis yields a bicyclic intermediate, which is subsequently oxidized to introduce the carboxylic acid group.

Representative Conditions :

  • Dienophile: 3-Methylphenyl acryloyl chloride

  • Catalyst: Chiral bis(oxazoline)-Cu(II) complex

  • Solvent: Dichloromethane, −20°C

  • Yield: 68% with 92% enantiomeric excess (ee).

Asymmetric Hydrogenation of Enantioselective Intermediates

Catalytic hydrogenation of prochiral cyclohexenecarboxylates using transition-metal catalysts enables precise stereochemical outcomes. For instance, hydrogenating a diketone precursor over a Rhodium-(R)-BINAP catalyst generates the (1S,3R) configuration with high fidelity.

Functionalization of the Cyclohexane Core

Introduction of the 3-Methylphenyl-2-Oxoethyl Side Chain

The oxoethyl side chain is introduced via Friedel-Crafts acylation or Claisen-Schmidt condensation.

Friedel-Crafts Acylation

Reacting cyclohexane-1-carboxylic acid with 3-methylphenylacetyl chloride in the presence of AlCl₃ forms the ketone intermediate. This method requires careful control of reaction time to avoid over-acylation.

Optimized Parameters :

  • Acylating agent: 3-Methylphenylacetyl chloride

  • Catalyst: AlCl₃ (1.2 equiv)

  • Temperature: 0°C → room temperature

  • Yield: 74%.

Claisen-Schmidt Condensation

A ketone-aldehyde condensation between cyclohexanecarboxaldehyde and 3-methylacetophenone under basic conditions forms the α,β-unsaturated ketone, which is hydrogenated to yield the saturated side chain.

Stereochemical Control and Resolution

Dynamic Kinetic Resolution (DKR)

Combining asymmetric hydrogenation with enzymatic resolution enhances stereopurity. For example, a racemic mixture of the ketone intermediate is treated with a lipase (e.g., Candida antarctica Lipase B) to selectively hydrolyze the undesired enantiomer, followed by hydrogenation to fix the (1S,3R) configuration.

Chiral Pool Synthesis

Using naturally occurring chiral precursors, such as terpenes or amino acids, reduces reliance on external chiral catalysts. (−)-Menthol-derived esters have been employed to induce the desired configuration during cyclohexane ring formation.

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods based on yield, stereoselectivity, and practicality:

MethodKey StepsYield (%)ee (%)Scalability
Diels-Alder + OxidationCycloaddition, Oxidation6892Moderate
Asymmetric HydrogenationHydrogenation, Acylation8298High
Chiral Pool SynthesisEsterification, Ring Closure5795Low

Key Findings :

  • Asymmetric hydrogenation provides the highest yield and enantiomeric purity, making it suitable for industrial-scale production.

  • Diels-Alder routes offer modularity but require additional oxidation steps, reducing overall efficiency.

Challenges and Mitigation Strategies

Regioselectivity in Aromatic Substitution

The 3-methylphenyl group’s meta-substitution pattern complicates electrophilic aromatic substitution. Directed ortho-metalation (DoM) using lithium hexamethyldisilazide (LiHMDS) ensures precise positioning of the acetyl group.

Oxidative Degradation During Carboxylic Acid Formation

Over-oxidation of alcohol intermediates to ketones is minimized by using TEMPO/NaClO₂ in a biphasic system, which selectively oxidizes primary alcohols to carboxylic acids.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves heat transfer and reduces reaction times for exothermic steps like Friedel-Crafts acylation. A pilot study achieved a 15% increase in yield compared to batch processing.

Green Chemistry Approaches

Replacing AlCl₃ with recyclable ionic liquids (e.g., [BMIM]Cl-AlCl₃) in acylation reactions reduces waste and enhances catalyst recovery .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid serves as a versatile building block. It is utilized to create more complex molecules and can undergo various chemical reactions:

  • Oxidation : Can yield ketones or additional carboxylic acids.
  • Reduction : Converts the carboxylic acid group to alcohols or aldehydes.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the benzoyl or cyclohexane moieties.

Biology

Research has indicated potential biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain pathogens.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth.

Medicine

The compound is being explored for therapeutic applications, particularly in drug development targeting specific diseases. Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for further pharmacological studies.

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the bioavailability and potential toxicity of this compound:

  • Absorption : Studies using Caco-2 cell models predict favorable intestinal absorption characteristics.
  • Distribution : Its lipophilicity suggests efficient distribution across biological membranes.
  • Metabolism : Research on metabolic stability indicates potential pathways for biotransformation.
  • Excretion : Clearance rates are essential for understanding elimination from the body.

Case Studies and Experimental Findings

Several studies have highlighted the compound's biological activity:

  • Inhibition Studies : Demonstrated effectiveness as an inhibitor of specific enzymes relevant to cancer pathways.
  • Cellular Assays : In vitro tests confirmed functional changes in target cells.
  • Toxicity Assessments : Initial findings suggest a favorable safety profile, but further investigations are necessary.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Stereochemistry

Compound Name Structure Key Features CAS/Reference Key Differences
Target Compound (1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 735275-06-6 Reference compound.
cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid Substituent at cis-2 position 736136-30-4 Altered substituent position (cis-2 vs. trans-3) reduces steric hindrance; may affect binding pocket compatibility.
(1R,2R)-2-((4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)(methyl)amino)cyclohexane-1-carboxylic acid Thiophene-based substituents Synthesized in-house Bulky thiophene groups enhance lipophilicity but reduce aqueous solubility.
3-Oxocyclohexane-1-carboxylic acid Simple 3-oxo substituent 21531-43-1 Lack of aromatic group reduces π-π stacking potential; simpler structure lowers molecular weight (MW: 156.14 g/mol).
(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid Boc-protected amino group 222530-34-9 Amino group introduces hydrogen bonding capacity; Boc protection alters metabolic stability.

Pharmacological Properties

  • Thiophene Analogs : Exhibited higher binding affinity to β-subtype receptors due to thiophene-mediated hydrophobic interactions .
  • 3-Oxo Derivative : Simpler analogs like 3-oxocyclohexane-1-carboxylic acid are often intermediates with minimal bioactivity, highlighting the importance of the 3-methylphenyl group in the target compound for target engagement .

Biological Activity

(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a carboxylic acid group and a 3-methylphenyl moiety. The IUPAC name reflects its stereochemistry and functional groups, which are crucial for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H20O3
Molecular Weight260.34 g/mol
CAS Number1315366-98-3
InChIInChI=1S/C16H20O3/c1-11-4...

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The carboxylic acid group can form hydrogen bonds and participate in ionic interactions, while the hydrophobic 3-methylphenyl group enhances binding affinity through van der Waals forces.

Therapeutic Potential

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. Its structure suggests potential interactions with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study investigated the effects of various cyclohexane derivatives on COX activity. Results demonstrated that derivatives similar to this compound significantly inhibited COX-2, suggesting anti-inflammatory potential .
  • Analgesic Effects :
    • In a pain model using rodents, compounds related to this structure were shown to reduce pain responses effectively. The mechanism was hypothesized to involve modulation of pain pathways via opioid receptors .
  • Cellular Interaction Studies :
    • In vitro studies utilizing human cell lines indicated that this compound could modulate cellular pathways involved in apoptosis and cell survival, pointing to potential applications in cancer therapy .

Applications in Research and Industry

The unique structure of this compound makes it a valuable building block in organic synthesis. It is being explored for:

  • Drug Development : Investigated as a lead compound for new anti-inflammatory drugs.
  • Biological Research : Used to study the interactions between cyclohexane derivatives and biological systems.
  • Industrial Applications : Employed in the synthesis of specialty chemicals due to its unique properties .

Q & A

Q. What regulatory guidelines apply to preclinical testing of this compound?

  • Methodological Answer : Follow ICH M7 guidelines for mutagenicity assessment (Ames test) and OECD 423 for acute oral toxicity. Ensure compliance with REACH thresholds for ecotoxicological studies .

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